![molecular formula C12H18N2O2 B3215847 tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate CAS No. 1167056-74-7](/img/structure/B3215847.png)
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1167056-74-7 . It has a molecular weight of 222.29 . The IUPAC name for this compound is tert-butyl (5-methyl-2-pyridinyl)methylcarbamate . It is typically stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of similar carbamate compounds often involves amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides can enable an efficient synthesis of carbamates . Other methods involve the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2/c1-9-5-6-10 (13-7-9)8-14-11 (15)16-12 (2,3)4/h5-7H,8H2,1-4H3, (H,14,15) .Chemical Reactions Analysis
Carbamate compounds, such as “tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate”, can undergo various reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can provide carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.29 .Mechanism of Action
While the specific mechanism of action for “tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate” is not mentioned in the search results, a general mechanism for the deprotection of tert-butyl carbamates involves protonation of the carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(5-methylpyridin-2-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUHZOVWXLZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694650 | |
Record name | tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate | |
CAS RN |
1167056-74-7 | |
Record name | tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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